molecular formula C14H17N2O4P B14355907 Diethyl 2-phenylpyrimidin-5-yl phosphate CAS No. 90338-43-5

Diethyl 2-phenylpyrimidin-5-yl phosphate

Cat. No.: B14355907
CAS No.: 90338-43-5
M. Wt: 308.27 g/mol
InChI Key: NYCZLYJFFNINRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-phenylpyrimidin-5-yl phosphate is an organophosphorus compound characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a diethyl phosphate ester at the 5-position. This structure confers unique physicochemical properties, such as increased lipophilicity due to the aromatic phenyl group, which may influence its bioavailability, metabolic pathways, and biological interactions.

Properties

CAS No.

90338-43-5

Molecular Formula

C14H17N2O4P

Molecular Weight

308.27 g/mol

IUPAC Name

diethyl (2-phenylpyrimidin-5-yl) phosphate

InChI

InChI=1S/C14H17N2O4P/c1-3-18-21(17,19-4-2)20-13-10-15-14(16-11-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

NYCZLYJFFNINRD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CN=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-phenylpyrimidin-5-yl phosphate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 2-phenylpyrimidine-5-carboxylic acid under suitable conditions. The reaction typically requires a catalyst, such as a palladium complex, and may be carried out under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-phenylpyrimidin-5-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphates, phosphites, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-phenylpyrimidin-5-yl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-phenylpyrimidin-5-yl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s phenylpyrimidine core distinguishes it from simpler organophosphates like DEP. Key structural differences include:

  • Aromaticity and Lipophilicity : The phenylpyrimidine moiety increases molecular weight and logP (lipophilicity), enhancing membrane permeability compared to DEP or pyrimidine derivatives lacking aromatic substituents.
  • Functional Groups : The phosphate ester group enables enzymatic interactions (e.g., cholinesterase inhibition), while the pyrimidine ring may participate in hydrogen bonding or π-π stacking.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups logP (Estimated)
Diethyl 2-phenylpyrimidin-5-yl phosphate ~309.25 Phenyl, pyrimidine, phosphate ester 2.8–3.5
Diethyl phosphate (DEP) 182.13 Phosphate ester 0.5–1.2
4-Amino-5-hydroxymethyl-2-methylpyrimidine diphosphate () ~365.20 Pyrimidine, amino, hydroxymethyl, diphosphate 1.0–1.5
Cholinesterase Inhibition
  • DEP: A non-specific metabolite of organophosphorus pesticides (OPs), DEP inhibits serum acetylcholinesterase (AChE) at rates comparable to OPs in equimolar doses .
  • The phenylpyrimidine group may enhance binding affinity compared to DEP.
Gut Microbiota Modulation
  • DEP : Alters gut microbiota composition, increasing opportunistic pathogens (e.g., Parabacteroides, Helicobacter) and reducing anti-inflammatory IL-5. High doses elevate butyrate producers (e.g., Alloprevotella), lowering triglycerides (TG) and LDL-C .
  • This compound : Structural complexity may lead to divergent microbial interactions. The phenyl group could promote selective antimicrobial effects or slower degradation, prolonging exposure.

Metabolic Pathways and Toxicity

  • DEP: As a non-specific OP metabolite, DEP accumulates in tissues, indirectly affecting endocrine and immune systems. It is less acutely toxic than parent OPs but induces chronic effects like dyslipidemia .
  • This compound : The phenylpyrimidine group may slow hydrolysis, increasing persistence. Metabolism likely yields DEP and phenylpyrimidine derivatives, combining OP toxicity with aromatic byproducts.

Hormonal and Inflammatory Effects

  • DEP : Reduces IL-6 (pro-inflammatory cytokine) and elevates peptide YY (PYY) and gastrin via Clostridium and Lactobacillus enrichment. High doses increase estradiol, likely through microbial β-glucuronidase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.